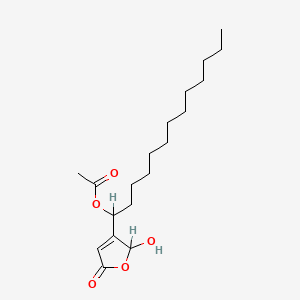

1-(2-hydroxy-5-oxo-2H-furan-3-yl)tridecyl acetate

Übersicht

Beschreibung

AGN-190383 is a phospholipase inhibitor with notable topical anti-inflammatory activity . It is a 5-hydroxy-2(5H)-furanone ring analog of the marine natural product manoalide . This compound has been studied for its ability to inhibit phospholipase A2, an enzyme involved in the release of arachidonic acid from cell membranes, which plays a key role in inflammation .

Vorbereitungsmethoden

The synthesis of AGN-190383 involves several steps:

Addition of dodecylmagnesium bromide to 5-triethylsilyl-3-furaldehyde: This reaction is followed by in situ acetylation using acetic anhydride to produce 4-(1-acetoxytridecyl)-2-triethylsilylfuran.

Singlet oxygen oxidation: The intermediate product undergoes singlet oxygen oxidation in tetrahydrofuran (THF) in the presence of water to yield AGN-190383.

Industrial production methods for AGN-190383 are not widely documented, but the synthetic route described above provides a basis for laboratory-scale preparation.

Analyse Chemischer Reaktionen

AGN-190383 unterliegt verschiedenen Arten chemischer Reaktionen:

Häufig verwendete Reagenzien in diesen Reaktionen sind Dodecylmagnesiumbromid, Essigsäureanhydrid und Singulettsauerstoff. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Zwischenprodukte, die schließlich zur Bildung von AGN-190383 führen.

Wissenschaftliche Forschungsanwendungen

AGN-190383 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

AGN-190383 entfaltet seine Wirkung durch Hemmung von Phospholipase A2, was die Freisetzung von Arachidonsäure aus Zellmembranen blockiert . Diese Hemmung reduziert die Produktion von proinflammatorischen Mediatoren wie Prostaglandinen und Leukotrienen . Die Verbindung hemmt auch die Calciummobilisierung in Zellen, was zusätzlich zu ihrer entzündungshemmenden Aktivität beiträgt .

Wirkmechanismus

AGN-190383 exerts its effects by inhibiting phospholipase A2, which blocks the release of arachidonic acid from cell membranes . This inhibition reduces the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes . The compound also inhibits calcium mobilization in cells, further contributing to its anti-inflammatory activity .

Vergleich Mit ähnlichen Verbindungen

AGN-190383 ähnelt anderen Phospholipase-Inhibitoren wie Manoalid, das ebenfalls Phospholipase A2 hemmt . AGN-190383 ist durch seine spezifische Struktur als 5-Hydroxy-2(5H)-Furanon-Ring-Analog einzigartig . Dieser strukturelle Unterschied könnte zu seinen besonderen pharmakologischen Eigenschaften beitragen.

Ähnliche Verbindungen

Biologische Aktivität

1-(2-hydroxy-5-oxo-2H-furan-3-yl)tridecyl acetate, also known as AGN-190383, is a compound recognized for its biological activity, particularly as a phospholipase inhibitor with notable anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications in research, and potential therapeutic uses.

- IUPAC Name : this compound

- Molecular Formula : C19H32O5

- Molecular Weight : 340.5 g/mol

- CAS Number : 120755-15-9

Anti-inflammatory Properties

This compound exhibits significant anti-inflammatory effects by inhibiting phospholipase activity. This inhibition leads to a decrease in the release of arachidonic acid from cell membranes, which is a precursor for pro-inflammatory mediators such as prostaglandins and leukotrienes.

The compound acts primarily by:

- Inhibiting the activation of phospholipase A2 (PLA2), which is crucial for the release of arachidonic acid.

- Reducing the production of inflammatory cytokines and mediators in various cell types, including neutrophils and macrophages.

Research Findings

Several studies have documented the biological activity of AGN-190383:

Antimicrobial Activity

Research indicates that compounds structurally related to AGN-190383 possess antimicrobial properties. While direct studies on this compound are sparse, its mechanism of action could imply efficacy against certain bacterial strains through modulation of inflammatory responses during infections.

Case Study 1: In Vivo Efficacy

A study involving animal models demonstrated that administration of AGN-190383 significantly reduced inflammation markers in conditions mimicking arthritis. The results indicated a reduction in swelling and pain levels compared to control groups treated with placebo .

Case Study 2: Cellular Response

In vitro studies using human cell lines showed that AGN-190383 effectively decreased the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 when cells were stimulated with lipopolysaccharides (LPS) .

Eigenschaften

IUPAC Name |

1-(2-hydroxy-5-oxo-2H-furan-3-yl)tridecyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O5/c1-3-4-5-6-7-8-9-10-11-12-13-17(23-15(2)20)16-14-18(21)24-19(16)22/h14,17,19,22H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXHMXIOLIYZHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C1=CC(=O)OC1O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923552 | |

| Record name | 1-(2-Hydroxy-5-oxo-2,5-dihydrofuran-3-yl)tridecyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120755-15-9 | |

| Record name | Agn 190383 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120755159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Hydroxy-5-oxo-2,5-dihydrofuran-3-yl)tridecyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AGN-190383 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN8JP0Y3QA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.